molecular formula C6H10N2O4 B8701265 (2R,3S)-Piperazine-2,3-dicarboxylic acid CAS No. 84619-47-6

(2R,3S)-Piperazine-2,3-dicarboxylic acid

Cat. No.: B8701265
CAS No.: 84619-47-6
M. Wt: 174.15 g/mol
InChI Key: ZLSOKZQPVJYNKB-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-Piperazine-2,3-dicarboxylic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a cis-configured piperazine ring, serving as the core scaffold for developing novel pharmacological tools. Researchers utilize this chiral building block to synthesize N1-substituted derivatives that act as competitive antagonists for ionotropic glutamate receptors (iGluRs) . These synthetic derivatives show a distinctive and valuable profile at N-methyl-D-aspartate (NMDA) receptors, often displaying improved relative affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B . This subunit selectivity is atypical, as most conventional NMDA receptor antagonists show the reverse affinity order, making these compounds crucial for probing the specific physiological and pathological roles of under-studied receptor subtypes like GluN2D . Furthermore, specific analogues, such as those substituted with bulky aromatic groups (e.g., phenanthrene), have been identified as potent, dual-target antagonists with additional activity at kainate receptors (KARs), particularly the GluK1 subunit . Compounds with this dual GluN2D/GluK1 antagonist profile have demonstrated antinociceptive effects in models of nerve injury, suggesting their potential in pain research . As such, this compound is an essential precursor for researchers investigating excitatory neurotransmission, receptor subtype function, and developing potential therapeutics for neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

84619-47-6

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2S,3R)-piperazine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

ZLSOKZQPVJYNKB-ZXZARUISSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H](N1)C(=O)O)C(=O)O

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

(2R,3S)-Piperazine-2,3-dicarboxylic acid is a piperazine derivative that acts as an antagonist for N-methyl-D-aspartate receptors (NMDARs) and GluK1-containing kainate receptors . NMDAR antagonists have been investigated for the treatment of neurological disorders, such as epilepsy, chronic pain, and neurodegenerative disorders like ischemia, Alzheimer’s, and Parkinson’s diseases .

Scientific Research Applications

Piperazine-2,3-dicarboxylic acid derivatives have demonstrated a range of applications in scientific research, primarily related to their activity as receptor antagonists.

NMDA Receptor Antagonists:

  • Subtype Selectivity Certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid display improved relative affinity for GluN2C and GluN2D subunits versus GluN2A and GluN2B subunits of NMDARs . Several antagonists that interact with the glutamate binding site on GluN2 subunits have been developed .
  • (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) PBPD is a competitive NMDA receptor antagonist with an atypical selectivity pattern among NMDA receptor 2 subunits (NR2) . Derivatives of PBPD tested at rat brain NMDA receptors using L-[3H]-glutamate binding assays and at recombinant receptors have shown that substituting linearly arranged ring structures – fluorenone or phenanthrene groups – retained or enhanced activity .
  • (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) PPDA displayed a 30- to 78-fold increase in affinity for native NMDA receptors relative to PBPD . At recombinant receptors, PPDA displayed a 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD .

Kainate Receptor Antagonists:

  • GluK1 Selectivity Some piperazine-2,3-dicarboxylic acid derivatives also display subtype-selectivity among the kainate receptor family . Compounds were potent kainate receptor antagonists and selective for GluK1 versus GluK2, GluK3, and AMPA receptors .

Case Studies:

  • UBP791 ((2S,3R)-1-(7-(2-carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid)** This PPDA derivative inhibits GluN2C/2D with 40-fold selectivity over GluN2A-containing receptors .
  • UBP1700 ((2S,3R)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) This compound shows over 50-fold GluN2C/2D-selectivity over GluN2A with potencies in the low nanomolar range .

Table of Piperazine-2,3-dicarboxylic Acid Derivatives and their Activities

CompoundTargetAffinity/Selectivity
cis-piperazine-2,3-dicarboxylic acid derivativesNMDARs (GluN2C, GluN2D)Improved relative affinity for GluN2C and GluN2D versus GluN2A and GluN2B subunits
(2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD)NMDARsModerate affinity, competitive antagonist with atypical selectivity among NR2 subunits
(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA)NMDARs30- to 78-fold increase in affinity for native NMDA receptors compared to PBPD; 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD at recombinant receptors
UBP791 ((2S*,3R*)-1-(7-(2-carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid)GluN2C/2D40-fold selectivity over GluN2A-containing receptors
UBP1700 ((2S,3R)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid)GluN2C/2DOver 50-fold GluN2C/2D-selectivity over GluN2A with potencies in the low nanomolar range
1-substituted piperazine-2,3-dicarboxylatesNMDARs and KARsBroad spectrum iGluR antagonists

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,3-dicarboxylic Acid Derivatives

Table 1: Key Derivatives of Piperazine-2,3-dicarboxylic Acid

Compound Name Substituent Stereochemistry NMDA Receptor Selectivity (GluN2 Subunits) Key Findings
PPDA Phenanthrene-2-carbonyl (2S,3R) GluN2C/D > GluN2A/B (3–10-fold) First-generation antagonist; limited selectivity but foundational for later derivatives .
UBP141 Phenanthrene-3-carbonyl (2R,3S) GluN2D > GluN2A/B (7–10-fold) Improved selectivity via phenanthrene-3 substitution; used in synaptic plasticity studies .
UBP145 9-Bromo-phenanthrene-3-carbonyl (2R,3S) GluN2D > GluN2A/B (10-fold) Highest selectivity in the series; prevents tPA-induced neurotoxicity in stroke models .
UBP160 9-Chloro-phenanthrene-3-carbonyl (2R,3S) GluN2D > GluN2A/B (8-fold) Halogenation enhances potency; structurally analogous to UBP145 .
UBP161 9-Iodo-phenanthrene-3-carbonyl (2R,3S) GluN2D > GluN2A/B (7-fold) Larger halogen reduces selectivity slightly compared to UBP145 .
Structural and Functional Insights
  • Substituent Position : Moving the phenanthrene moiety from position 2 (PPDA) to 3 (UBP141) enhances GluN2D selectivity .
  • Halogenation : Bromine at the 9-position (UBP145) increases lipophilicity and receptor-binding stability, improving both potency (IC50 ~100 nM) and selectivity .
  • Stereochemistry : The (2R,3S) configuration in UBP145 aligns optimally with the GluN2D ligand-binding domain, reducing off-target effects on GluN2A/B .

Non-Piperazine Dicarboxylic Acid Analogues

Table 2: Comparison with Other Dicarboxylic Acid Derivatives

Compound Name Core Structure Functional Role Key Differences from (2R,3S)-Piperazine-2,3-dicarboxylic Acid
Quinolinic Acid Pyridine-2,3-dicarboxylic acid Endogenous NMDA agonist Acts as an excitotoxin via GluN2A/B activation; structurally distinct ring system .
(2R,3R)-Aziridine-2,3-dicarboxylic Acid Aziridine ring Inhibitor of cysteine proteases Smaller 3-membered ring; no NMDA receptor activity .
Pyrazine-2,3-dicarboxylic Acid Pyrazine ring Chelating agent Lacks nitrogen in the ring positions critical for NMDA receptor binding .
(2R,3S)-Isocitric Acid Lactone Citrate derivative Synthetic building block No receptor activity; used in organic synthesis .
Functional Contrasts
  • Quinolinic Acid: Unlike the antagonistic piperazine derivatives, quinolinic acid is an NMDA agonist, inducing excitotoxicity via GluN2A/B activation .
  • Aziridine Analogue : The constrained aziridine ring prevents interactions with NMDA receptors, redirecting its function to protease inhibition .

Preparation Methods

Key Steps:

  • Acid Chloride Preparation : Carboxylic acids (e.g., phenanthrene-2-carboxylic acid) are treated with thionyl chloride (SOCl₂) to generate reactive acyl chlorides.

  • Cis-Piperazine Reactivity : The cis-isomer of piperazine-2,3-dicarboxylic acid reacts with acyl chlorides in a biphasic system (e.g., aqueous NaOH and organic solvent) to form amide bonds.

Table 1: Reaction Parameters for Schotten-Baumann Synthesis

ParameterValue/DescriptionReference
Acylating Agent Phenanthrene-2-carbonyl chloride
Base Aqueous NaOH (15–35% w/w)
Temperature 0–5°C (to prevent side reactions)
Yield 60–89% (dependent on substituent)
Stereochemical Outcome Retention of cis-configuration

Hydrogenation of Alkyne Intermediates

Catalytic hydrogenation of alkyne-substituted piperazine derivatives is a scalable method for synthesizing this compound.

Mechanistic Insights:

  • Alkyne Precursor Synthesis : Propargylamine derivatives are coupled with diketones (e.g., 8-azepine-spiral shell diketones) to form alkyne-linked intermediates.

  • Hydrogenation Conditions : Pd/C catalysts in ethanol under H₂ gas (1–2 atm) reduce the alkyne to a saturated bond, preserving the cis-stereochemistry of the piperazine core.

Table 2: Hydrogenation Optimization

ParameterValue/DescriptionReference
Catalyst 10% Pd/C
Solvent Ethanol
H₂ Pressure 1–2 atm
Reaction Time 5–12 hours
Yield 95.6% (for alkyne reduction)

Asymmetric Catalysis and Chiral Resolution

While direct asymmetric synthesis of this compound is less documented, chiral resolution of racemic mixtures is a viable alternative.

Strategy:

  • Racemate Synthesis : Piperazine-2,3-dicarboxylic acid is synthesized via non-stereoselective methods (e.g., oxidation of quinolines).

  • Resolution via Crystallization : Racemic mixtures are resolved using chiral resolving agents (e.g., camphorsulfonic acid) or enzymatic methods.

Table 3: Chiral Resolution Approaches

MethodReagents/ConditionsYield (%)Purity (ee)Reference
Crystallization Camphorsulfonic acid, ethanol/H₂O45–50>95%
Enzymatic Lipases, pH 7–8, 37°C40–60>90%

Oxidation of Quinoline Derivatives

Oxidative cleavage of 8-substituted quinolines provides a pathway to pyridine-2,3-dicarboxylic acids, which can be adapted for piperazine analogs.

Key Reaction:

  • Substrate : 8-Hydroxyquinoline derivatives.

  • Oxidizing Agent : H₂O₂ (8–20 equivalents) in alkaline media (e.g., 26% KOH).

  • Outcome : Cleavage of the quinoline ring to form dicarboxylic acid derivatives.

Table 4: Oxidation Conditions

ParameterValue/DescriptionReference
Oxidant 30% H₂O₂
Base 26% KOH
Temperature 75–90°C
Yield 96–97% (for pyridine analogs)

Comparative Analysis of Methods

Table 5: Method Efficiency and Scalability

MethodAdvantagesLimitations
Schotten-Baumann High stereochemical controlRequires anhydrous conditions
Hydrogenation Scalable, high yieldPd catalyst recovery challenges
Oxidation Minimal reagentsSubstrate specificity
Chiral Resolution Accessible starting materialsLow yield, costly resolving agents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S)-piperazine-2,3-dicarboxylic acid derivatives, and how are stereochemical configurations validated?

  • Methodology : The synthesis typically involves reacting substituted phenanthrene acid chlorides (e.g., 9-bromo- or 9-iodophenanthrene-3-carbonyl chloride) with cis-piperazine-2,3-dicarboxylic acid under anhydrous conditions in dioxane/water mixtures with sodium hydroxide. Stereochemical validation employs 1H^1H-NMR to confirm coupling patterns (e.g., J-values for axial/equatorial protons) and optical rotation measurements for enantiomeric purity. X-ray crystallography is used for absolute configuration determination in resolved salts (e.g., R-(+)-1-phenylethylamine salt) .

Q. How can researchers characterize the purity and stability of this compound derivatives under physiological conditions?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to confirm molecular composition. Stability assays involve incubating compounds in buffers (pH 7.4) at 37°C, followed by HPLC-UV monitoring for degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., 183–237°C for bromo/iodo derivatives) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NMDA receptor subunit selectivity among structurally similar derivatives?

  • Methodology : Competitive antagonism assays using Xenopus oocytes expressing recombinant GluN1/GluN2A-D receptors quantify IC50_{50} values. For example, (2R*,3S*)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145) shows 7–10× selectivity for GluN2D over GluN2A/B via Schild analysis. Discrepancies arise from substituent positioning (e.g., phenanthrene-3- vs. 2-carbonyl groups) and halogenation effects on steric hindrance. Cross-validation with GluN2D-knockout models confirms functional relevance .

Q. How do this compound derivatives modulate synaptic plasticity in neurodegenerative disease models?

  • Methodology : In hippocampal slices, PPDA (1 μM) inhibits NMDA receptor-mediated long-term depression (LTD) more potently than long-term potentiation (LTP), implicating GluN2C/D subunits in LTD. Use GluN2D-selective antagonists (e.g., UBP141) in in vivo Parkinsonian models (e.g., MPTP-treated mice) to assess extrasynaptic NR2D receptor contributions to dopaminergic neuron loss via patch-clamp recordings of Mg2+^{2+}-resistant tonic currents .

Q. What are the limitations of current pharmacological tools targeting GluN2C/D-containing NMDA receptors?

  • Methodology : While UBP141 and UBP145 exhibit moderate selectivity (5–10× for GluN2D over GluN2A/B), off-target effects persist at high concentrations. Radioligand binding assays with 3H^3H-MK-801 in cortical membranes quantify non-specific inhibition. Structural analogs with bulkier substituents (e.g., UBP161, 9-iodophenanthrene derivative) improve selectivity but reduce aqueous solubility, complicating in vivo dosing .

Experimental Design Considerations

Q. How should researchers optimize in vitro antagonism assays for GluN2C/D receptors?

  • Protocol : Use HEK293 cells co-transfected with GluN1 and GluN2C/D subunits. Measure glutamate-evoked currents via whole-cell voltage clamp (−60 mV, Mg2+^{2+}-free solutions). Pre-apply antagonists (e.g., 10 μM UBP141) for 5 min to assess use-dependent blockade. Normalize inhibition to control responses and compare with pan-antagonists (e.g., AP5) to calculate subunit-specific efficacy .

Q. What controls are critical when interpreting contradictory data on neuroprotective effects in stroke models?

  • Controls : Include sham-operated animals, vehicle-treated groups, and positive controls (e.g., memantine). Monitor cerebral blood flow via laser Doppler to exclude perfusion artifacts. Use LC-MS/MS to verify brain penetrance of antagonists. Address species-specific receptor expression (e.g., rat vs. mouse hippocampal NR2D distribution) .

Data Interpretation Frameworks

Q. How can computational modeling complement empirical data on receptor-ligand interactions?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) using NMDA receptor crystal structures (PDB: 4PE5). Prioritize binding poses that align with mutagenesis data (e.g., GluN2D S632A mutations reducing UBP141 affinity). Free energy perturbation (FEP) calculations quantify halogen substitution impacts (Br vs. I) on binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.